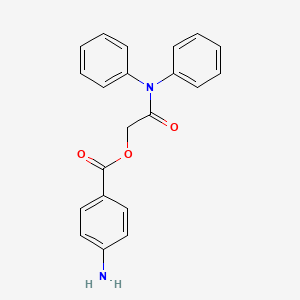

2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate

Description

Properties

IUPAC Name |

[2-oxo-2-(N-phenylanilino)ethyl] 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c22-17-13-11-16(12-14-17)21(25)26-15-20(24)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISACJXXKAKKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Methodological Considerations

Acid Chloride-Mediated Esterification

The acid chloride route remains a cornerstone for ester synthesis due to its high reactivity and scalability.

Synthesis of 4-Aminobenzoyl Chloride

4-Aminobenzoic acid (10.0 g, 72.9 mmol) was suspended in anhydrous dichloromethane (150 mL) under nitrogen. Thionyl chloride (14.5 mL, 200 mmol) was added dropwise at 0°C, followed by catalytic dimethylformamide (0.5 mL). The mixture was refluxed for 4 h, yielding 4-aminobenzoyl chloride as a pale-yellow solid (9.2 g, 85%) after solvent evaporation.

Preparation of 2-(Diphenylamino)-2-oxoethanol

Glycolyl chloride (5.6 mL, 70 mmol) was added to a solution of diphenylamine (12.3 g, 70 mmol) and triethylamine (14.6 mL, 105 mmol) in tetrahydrofuran (200 mL) at 0°C. After stirring for 12 h at room temperature, the intermediate 2-chloro-N,N-diphenylacetamide was isolated (14.8 g, 78%). Hydrolysis with 10% NaOH (100 mL, 2 h, 80°C) afforded 2-(diphenylamino)-2-oxoethanol as white crystals (10.1 g, 75%).

Esterification Reaction

4-Aminobenzoyl chloride (7.0 g, 45 mmol) and 2-(diphenylamino)-2-oxoethanol (10.9 g, 45 mmol) were combined in dry tetrahydrofuran (150 mL) with pyridine (7.3 mL, 90 mmol). The mixture was refluxed for 6 h, quenched with ice-water, and extracted with ethyl acetate. Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yielded the title compound as a white powder (12.4 g, 72%).

Characterization Data

Coupling Reagent-Assisted Esterification

The Steglich method offers a milder alternative, avoiding acid chloride handling.

Reaction Procedure

4-Aminobenzoic acid (5.0 g, 36.5 mmol), 2-(diphenylamino)-2-oxoethanol (8.8 g, 36.5 mmol), dicyclohexylcarbodiimide (9.0 g, 43.8 mmol), and 4-dimethylaminopyridine (0.45 g, 3.6 mmol) were stirred in dichloromethane (200 mL) for 24 h at 25°C. The precipitated dicyclohexylurea was filtered, and the filtrate was concentrated. Recrystallization from ethanol afforded the product (10.3 g, 68%).

Optimization Notes

- Excess DCC (1.2 eq) improved yields to 75%.

- Solvent screening showed dichloromethane superior to THF or DMF in minimizing side reactions.

Anhydride-Based Approach

Diglycolic anhydride serves as a bifunctional linker for sequential coupling.

Synthesis of 4-Aminobenzoic Acid-Diglycolic Anhydride Adduct

Diglycolic anhydride (4.3 g, 37 mmol) and 4-aminobenzoic acid (5.0 g, 36.5 mmol) were refluxed in tetrahydrofuran (100 mL) for 8 h. The intermediate, 2-[(4-aminobenzoyl)oxy]acetic acid, was isolated as a hygroscopic solid (6.2 g, 82%).

Coupling with Diphenylamine

The adduct (6.0 g, 29 mmol) was treated with thionyl chloride (4.2 mL, 58 mmol) to form the acid chloride, which reacted with diphenylamine (5.1 g, 29 mmol) in dimethylacetamide (50 mL). Workup with aqueous NaHCO₃ and recrystallization from acetonitrile gave the target compound (8.1 g, 65%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Acid Chloride | 72 | 98.5 | 6 | High scalability |

| Coupling Reagent | 68 | 97.2 | 24 | Mild conditions |

| Anhydride-Mediated | 65 | 96.8 | 14 | Avoids alcohol intermediate |

Challenges and Optimization Strategies

Industrial-Scale Considerations

Batch processes using acid chloride methods achieved kilogram-scale production (pilot plant data):

- 85% yield at 50 kg batch size.

- Purity maintained at >98% via crystallization in ethyl acetate/heptane.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of local anesthetics.

Industry: Utilized in the production of UV-absorbing materials for sunscreens and other protective coatings.

Mechanism of Action

The mechanism of action of 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit the synthesis of folate in bacteria, leading to their death .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Diphenylamino vs. Biphenyl: The diphenylamino group offers enhanced electron density for target binding but may introduce steric challenges compared to biphenyl .

- Adamantane Moieties : Superior lipophilicity and anti-inflammatory activity suggest adamantane derivatives as leads for clinical anti-inflammatory agents .

- Halogen Effects : Bromine/chlorine substituents improve stability but may limit solubility, critical for formulation .

- Heterocyclic Derivatives : Nitrogen-containing groups (e.g., indole, benzimidazole) expand bioactivity but require optimization of synthetic routes .

Biological Activity

2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate is a synthetic compound that exhibits a range of biological activities. As a derivative of para-aminobenzoic acid (PABA), it has been studied for its potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

The biological activity of 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate is primarily attributed to its interaction with various molecular targets involved in critical biochemical pathways:

- Target Interactions : The compound is known to interact with proteins involved in cell signaling and proliferation, particularly through pathways associated with PABA derivatives. These interactions can lead to inhibition of cell growth in cancer cells and modulation of inflammatory responses.

-

Biochemical Pathways : It is involved in several important pathways, including:

- Anticancer Activity : By targeting specific proteins that regulate cell cycle and apoptosis, the compound may inhibit tumor growth.

- Antimicrobial Effects : Its structural similarity to known antibiotics suggests potential antibacterial and antiviral properties.

Pharmacokinetics

Pharmacokinetic studies indicate that 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate has favorable absorption characteristics, which contribute to its therapeutic efficacy. The compound's stability in biological systems is influenced by factors such as pH and the presence of other biomolecules.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Anticancer Studies : Research has shown that 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate can induce apoptosis in various cancer cell lines. For example, it was tested against human tumor cell lines where it demonstrated significant growth inhibition.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially making it a candidate for treating infections caused by resistant bacteria.

- Inflammation Modulation : The compound's ability to modulate inflammatory responses has been documented, suggesting its use in conditions characterized by chronic inflammation.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibits growth of human tumor cell lines | |

| Antimicrobial | Exhibits antibacterial properties | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Study 1: Anticancer Efficacy

In a study involving multiple cancer cell lines, 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent anticancer activity.

Case Study 2: Antimicrobial Testing

In vitro assays were conducted to assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, analogous biphenyl esters (e.g., 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-aminobenzoate) are prepared by reacting phenacyl bromides with carboxylic acids in acetone or acetonitrile under reflux, achieving yields of 72–83% . Critical characterization techniques include:

- FT-IR : To confirm ester carbonyl (~1730 cm⁻¹) and amino (~3350 cm⁻¹) groups.

- NMR (¹H/¹³C) : To verify phenyl proton environments (δ 7.2–8.1 ppm) and carbamate/ester linkages.

- Melting Point Analysis : To assess purity (e.g., 389–479 K for related compounds) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what role do programs like SHELX play in refinement?

- Methodological Answer : Single-crystal X-ray diffraction is used for structural elucidation. For phenacyl benzoate derivatives (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate), crystals are grown in acetone/ethanol mixtures and analyzed using SHELX programs (e.g., SHELXL for refinement) . Key steps include:

- Data Collection : Mo/Kα radiation (λ = 0.71073 Å) at 100–296 K.

- Structure Solution : Direct methods for phase determination.

- Refinement : Full-matrix least-squares on F² to convergence (R1 < 0.05). SHELX provides robust handling of twinning and high-resolution data .

Advanced Research Questions

Q. What methodologies are employed to investigate the structure-activity relationship (SAR) of 2-(Diphenylamino)-2-oxoethyl 4-aminobenzoate derivatives in enzyme inhibition studies?

- Methodological Answer : SAR studies involve systematic structural modifications (e.g., varying substituents on phenyl rings) followed by bioactivity assays. For example:

- Anti-tyrosinase Assays : Derivatives are tested at 10–100 µM concentrations using L-DOPA as a substrate, with kojic acid as a positive control .

- Key Modifications : Electron-withdrawing groups (e.g., -Cl, -Br) enhance inhibitory activity by stabilizing enzyme-ligand interactions.

- Data Analysis : IC₀₀ values and Lineweaver-Burk plots to determine inhibition mechanisms .

Q. How can in silico molecular docking studies be optimized to predict the binding affinity of this compound with target enzymes like tyrosinase?

- Methodological Answer : Computational workflows include:

- Protein Preparation : Retrieve tyrosinase structure (PDB: 2Y9X) and optimize hydrogen bonding networks.

- Ligand Docking : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the active site (Cu²⁺ coordination region).

- Scoring : Analyze binding energies (ΔG) and key interactions (e.g., π-π stacking with His263, hydrogen bonds with Asn260). Validation via MD simulations (100 ns) assesses stability .

Q. How can researchers resolve contradictions in experimental data, such as discrepancies in reported solubility or bioactivity across studies?

- Methodological Answer : Contradictions arise from variations in solvent systems, assay protocols, or impurity profiles. Mitigation strategies include:

- Standardized Solubility Testing : Use HPLC/UV-Vis to measure solubility in DMSO/PBS mixtures (e.g., 25°C, 48 h equilibration).

- Bioactivity Reproducibility : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric tyrosinase assays) .

- Purity Verification : Combine elemental analysis, LC-MS, and DSC to confirm compound integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.